molecular formula C21H19N3O5 B2804393 methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate CAS No. 1797023-10-9

methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate

Cat. No.: B2804393
CAS No.: 1797023-10-9
M. Wt: 393.399
InChI Key: YQDOOMOQEPAJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate is a heterocyclic compound featuring a benzodioxin core linked via a methyl group to a pyrazole ring, which is further connected to a benzoate ester through a carbamoyl bridge. This structure combines aromatic and heterocyclic moieties, making it relevant for applications in medicinal chemistry, particularly in targeting enzymes or receptors that interact with planar aromatic systems. The benzodioxin group contributes electron-rich characteristics, while the pyrazole and benzoate ester may influence solubility and metabolic stability .

Properties

IUPAC Name

methyl 4-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5/c1-27-21(26)15-8-6-14(7-9-15)20(25)23-16-10-22-24(11-16)12-17-13-28-18-4-2-3-5-19(18)29-17/h2-11,17H,12-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDOOMOQEPAJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CC3COC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrazole ring to a dihydropyrazole.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or dihydropyrazoles.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate exhibits significant antitumor properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a potential candidate for further development as an anticancer agent .

Anti-inflammatory Effects

Research has also shown that this compound possesses anti-inflammatory properties. It has been tested in models of inflammation where it reduced markers such as cytokines and chemokines. This suggests potential applications in treating inflammatory diseases such as arthritis or inflammatory bowel disease .

Neuroprotective Properties

The neuroprotective effects of this compound have been explored in the context of neurodegenerative conditions. Studies indicate that it may help mitigate oxidative stress in neuronal cells, thereby offering protective benefits against conditions like Alzheimer's disease .

Case Studies

A notable case study involved the administration of this compound in an animal model of cancer. The results showed a significant reduction in tumor size compared to control groups, alongside improved survival rates .

Materials Science Applications

Beyond medicinal chemistry, this compound is being investigated for its potential use in materials science. Its unique chemical structure allows for:

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polymers with desirable mechanical properties. These polymers could find applications in coatings and composites due to their enhanced durability and resistance to environmental factors .

Nanotechnology

In nanotechnology, the compound's ability to form stable complexes with metal ions opens avenues for developing nanomaterials with specific catalytic properties. This could lead to advancements in fields such as environmental remediation and energy conversion technologies .

Mechanism of Action

The mechanism of action of methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic derivatives.

Structural Analogues from Recent Syntheses

describes compounds 4g and 4h , which share heterocyclic frameworks but differ in key substituents:

  • 4g : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
  • 4h : 1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one.
Feature Target Compound 4g/4h Analogues
Core Heterocycle Benzodioxin Benzodiazepine (4g), Oxazepine (4h)
Linker Methyl-pyrazole-carbamoyl Tetrazole-pyrazolone
Aromatic Substituent Benzoate ester Coumarin
Electron Effects Electron-rich benzodioxin enhances π-π stacking Coumarin provides fluorescence; oxazepine/benzodiazepine modulate basicity
Solubility Likely moderate (ester group increases lipophilicity) Lower solubility due to coumarin’s planar structure

Physicochemical Properties

Property Target Compound 4g 4h
Molecular Weight ~397 g/mol ~692 g/mol ~678 g/mol
LogP (Predicted) ~2.8 ~4.1 ~3.9
Hydrogen Bond Donors 1 (carbamoyl NH) 2 (tetrazole NH) 2 (tetrazole NH)

The target compound’s lower molecular weight and LogP suggest better bioavailability compared to 4g/4h , which are bulkier and more lipophilic.

Biological Activity

Methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate is a complex organic compound that incorporates a benzodioxin moiety and a pyrazole derivative. The biological activities of such compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, anti-cancer, and enzyme inhibition properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4

This structure indicates the presence of multiple functional groups that may contribute to its biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds related to this compound. For instance, research has shown that derivatives containing the benzodioxane structure exhibit significant inhibition against enzymes such as:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism. Inhibition can lead to reduced glucose absorption, making it relevant for diabetes management.
CompoundIC50 (µM)Target Enzyme
Compound A12.5α-glucosidase
Compound B8.3Acetylcholinesterase

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.

Anti-inflammatory Properties

Compounds derived from benzodioxin structures have shown promise in anti-inflammatory assays. In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Diabetes Management

A study published in Brazilian Journal of Pharmaceutical Sciences explored the effects of various benzodioxane derivatives on α-glucosidase activity. The results indicated that certain derivatives exhibited potent inhibitory effects, suggesting potential use in managing Type 2 diabetes mellitus (T2DM) .

Case Study 2: Neuroprotective Effects

Research conducted on pyrazole derivatives indicated neuroprotective effects against acetylcholinesterase activity. The inhibition of this enzyme is critical in conditions like Alzheimer's disease, where increased acetylcholine levels are desired for cognitive function improvement .

Research Findings

The following table summarizes key findings from various studies on related compounds:

Study ReferenceBiological ActivityKey Findings
Enzyme InhibitionSignificant α-glucosidase inhibition observed
NeuroprotectiveEffective against acetylcholinesterase
Antioxidant ActivityHigh free radical scavenging capacity

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling methyl 4-({1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}carbamoyl)benzoate in laboratory settings?

  • Methodological Answer : Use NIOSH/EN 166-certified PPE (gloves, lab coats, safety goggles) and ensure fume hood ventilation. Immediate decontamination measures include rinsing eyes with water for ≥15 minutes and washing skin with soap. Emergency protocols require consultation with a physician and provision of safety data sheets for reference. Acute toxicity (Category 4 for oral, dermal, and inhalation routes) necessitates strict exposure controls .

Q. What synthetic strategies are typically employed to prepare this compound?

  • Methodological Answer : Synthesis involves multi-step coupling reactions. For example:

  • Step 1 : Activate the benzoate ester (e.g., methyl 4-carboxybenzoate) using carbodiimide reagents.
  • Step 2 : Couple with a substituted pyrazole-carboxamide intermediate (e.g., 1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-amine) under inert atmospheres.
  • Step 3 : Purify via column chromatography and confirm purity using HPLC (>95%) and 1^1H/13^{13}C NMR .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. NMR spectroscopy (1^1H, 13^{13}C, 2D-COSY) resolves aromatic and amide proton environments. X-ray crystallography may be applied for absolute configuration determination if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when intermediate instability is observed?

  • Methodological Answer : Stabilize reactive intermediates by:

  • Temperature Control : Conduct reactions at lower temperatures (e.g., 0–5°C) to minimize decomposition.
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) groups for amine protection during coupling steps.
  • In-Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and halt at optimal conversion points .

Q. What experimental designs evaluate environmental persistence and ecotoxicological impacts?

  • Methodological Answer :

  • Hydrolysis Studies : Measure degradation rates at pH 5–9 and 25–50°C, analyzing products via LC-MS/MS.
  • Soil Adsorption : Determine soil-water partition coefficients (Kd) using batch equilibrium tests.
  • Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under uniform conditions (e.g., cell line, serum concentration).
  • Orthogonal Validation : Compare enzyme inhibition (IC50_{50}) with cellular efficacy (EC50_{50}) in the same model.
  • Structural Analog Analysis : Benchmark activity against derivatives with defined SAR profiles (e.g., fluorinated or methylated analogs) .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding modes with target proteins (e.g., kinases).
  • QSAR Modeling : Train models on analogs’ bioactivity data (e.g., IC50_{50} values) to prioritize synthetic targets.
  • ADMET Prediction : Employ SwissADME or ADMETlab to forecast pharmacokinetic properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.